Trisodium dicarboxymethyl alaninate, L-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

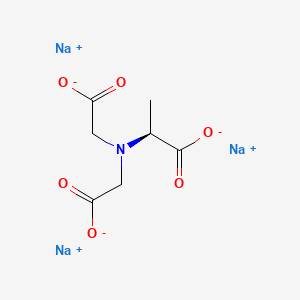

Trisodium dicarboxymethyl alaninate, L- is a trisodium salt of N-(1-carboxyethyl)iminodiacetic acid. It is a tetradentate complexing agent, forming stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium . This compound is known for its excellent biodegradability and environmental compatibility, making it a preferred choice in various applications .

Mecanismo De Acción

Target of Action

Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .

Mode of Action

Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .

Biochemical Pathways

The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .

Pharmacokinetics

This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.

Result of Action

The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .

Action Environment

The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .

Análisis Bioquímico

Biochemical Properties

It is known that it forms stable chelate complexes with cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors.

Molecular Mechanism

It is known to form stable chelate complexes with cations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trisodium dicarboxymethyl alaninate, L- typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide. The intermediate diacetonitrile is then hydrolyzed to form the trisodium salt, followed by acidification with mineral acids . This process yields the compound with a high overall yield of 97.4% .

Industrial Production Methods: Industrial production focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and continuous process options. The use of inexpensive raw materials, such as the raw mixture from Strecker synthesis, is preferred. The process avoids complex isolation steps, allowing direct use of crude reaction solutions or precipitates in subsequent steps .

Análisis De Reacciones Químicas

Types of Reactions: Trisodium dicarboxymethyl alaninate, L- undergoes various chemical reactions, including:

Chelation: Forms stable chelate complexes with metal ions.

Hydrolysis: Hydrolyzes under acidic conditions to release the iminodiacetic acid derivative.

Common Reagents and Conditions:

Chelation: Typically involves metal ions like calcium and magnesium in aqueous solutions.

Hydrolysis: Requires acidic conditions, often using mineral acids.

Major Products:

Chelation: Produces stable metal chelate complexes.

Hydrolysis: Yields iminodiacetic acid derivatives.

Aplicaciones Científicas De Investigación

Trisodium dicarboxymethyl alaninate, L- is widely used in various fields due to its chelating properties:

Comparación Con Compuestos Similares

- Trisodium nitrilotriacetate

- Trisodium ethylenediaminetetraacetate

- Trisodium iminodisuccinate

Comparison: Trisodium dicarboxymethyl alaninate, L- is distinguished by its superior biodegradability and environmental compatibility compared to other chelating agents like trisodium nitrilotriacetate and trisodium ethylenediaminetetraacetate . Its ability to form stable chelate complexes with a wide range of metal ions makes it a versatile and effective chelating agent .

Propiedades

Número CAS |

170492-24-7 |

|---|---|

Fórmula molecular |

C7H11NNaO6 |

Peso molecular |

228.15 g/mol |

Nombre IUPAC |

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);/t4-;/m0./s1 |

Clave InChI |

SZYIQIXMAMBADP-WCCKRBBISA-N |

SMILES |

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

SMILES isomérico |

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

SMILES canónico |

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)